molecular formula C11H12Cl2N2O2 B116179 Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate CAS No. 148367-95-7

Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate

Cat. No.: B116179
CAS No.: 148367-95-7
M. Wt: 275.13 g/mol
InChI Key: DEPVJCSQDKUXOM-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate is an organic compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring and a hydrazinylidene group attached to an ethyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate typically involves the reaction of ethyl 2-chloroacetoacetate with 3-chloro-4-methylphenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:

    Preparation of 3-chloro-4-methylphenylhydrazine: This intermediate is synthesized by reacting 3-chloro-4-methylaniline with hydrazine hydrate.

    Condensation Reaction: Ethyl 2-chloroacetoacetate is reacted with 3-chloro-4-methylphenylhydrazine in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large quantities of 3-chloro-4-methylphenylhydrazine and ethyl 2-chloroacetoacetate are prepared.

    Optimization of Reaction Conditions: Reaction parameters such as temperature, solvent, and reaction time are optimized to maximize yield and purity.

    Purification and Quality Control: The final product is purified using techniques such as recrystallization, and its quality is verified through analytical methods like NMR and HPLC.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups in the compound can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The hydrazinylidene group can undergo oxidation to form azo compounds or reduction to form hydrazine derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or primary amines in polar solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of azo compounds.

    Reduction: Formation of hydrazine derivatives.

    Hydrolysis: Formation of 3-chloro-4-methylphenylhydrazine and ethyl acetate.

Scientific Research Applications

Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate can be compared with other similar compounds, such as:

    Ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate: Similar structure but with a methoxy group instead of a methyl group.

    Ethyl 2-chloro-2-[(3-chlorophenyl)hydrazinylidene]acetate: Lacks the methyl group on the phenyl ring.

    Ethyl 2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate: Similar structure but without the chloro group on the phenyl ring.

These compounds share similar chemical properties and reactivity but differ in their specific biological activities and applications due to the variations in their substituents.

Properties

IUPAC Name

ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O2/c1-3-17-11(16)10(13)15-14-8-5-4-7(2)9(12)6-8/h4-6,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPVJCSQDKUXOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC(=C(C=C1)C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375702
Record name Ethyl chloro[2-(3-chloro-4-methylphenyl)hydrazinylidene]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148367-95-7
Record name Ethyl chloro[2-(3-chloro-4-methylphenyl)hydrazinylidene]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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